Physicochemical Differentiation: Lipophilicity & Hydrogen-Bonding Profile vs. Unsubstituted Core and 2-Methyl Isomer
The 7,8-dimethyl substitution pattern confers a distinct physicochemical signature relative to the unsubstituted pyrazolo[1,5-a][1,3,5]triazin-4(1H)-one core and the frequently procured 2-methyl isomer. The target compound exhibits a computed XLogP3-AA of 0.5, a topological polar surface area (TPSA) of 59.3 Ų, one hydrogen bond donor (HBD), and three hydrogen bond acceptors (HBA), with zero rotatable bonds [1]. In contrast, the unsubstituted core (C₅H₄N₄O, MW 136.11) has a lower LogP (estimated near –0.5) and a TPSA of approximately 63.9 Ų, while the 2-methyl analog (C₆H₆N₄O, MW 150.14, CAS 55457-17-5) has a computed LogP closer to 0.0 . These differences, though modest, are material for fragment-screening libraries where lipophilic ligand efficiency (LLE) and polar surface area thresholds directly govern hit selection.
| Evidence Dimension | Lipophilicity (XLogP3-AA) and TPSA |
|---|---|
| Target Compound Data | XLogP3-AA = 0.5; TPSA = 59.3 Ų; HBD = 1; HBA = 3; RotBonds = 0 [1] |
| Comparator Or Baseline | Unsubstituted core: XLogP ~ –0.5, TPSA ~ 63.9 Ų (estimated from C₅H₄N₄O analog); 2-Methyl isomer: XLogP ~ 0.0; MW 150.14 |
| Quantified Difference | ΔLogP ≈ +0.5 to +1.0 vs. unsubstituted core; ΔTPSA ≈ –4.6 Ų; Molecule is completely rigid (0 rotatable bonds) |
| Conditions | Computed properties from PubChem (XLogP3 3.0) and Cactvs 3.4.8.18; comparator values from ChemSpider and PubChem analog records |
Why This Matters
The 7,8-dimethyl analog occupies a distinct region of fragment-like chemical space (MW < 200, LogP 0.5, TPSA < 60 Ų) that balances passive permeability with aqueous solubility, making it a preferred scaffold for CNS- or kinase-targeted fragment libraries where other isomers may be too polar or too lipophilic.
- [1] PubChem Compound Summary CID 135905326, Computed Properties table. NCBI, 2026. View Source
